1-(4-Chlorophenyl)-2-methoxyethanone
Description
1-(4-Chlorophenyl)-2-methoxyethanone is a substituted acetophenone derivative featuring a 4-chlorophenyl group and a methoxyethyl ketone moiety. The chlorine atom at the para position and the methoxy group on the ethanone chain influence its electronic, steric, and solubility characteristics, making it relevant for pharmaceutical and chemical applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-methoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVRECUTZCVSSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312443 | |
| Record name | 1-(4-chlorophenyl)-2-methoxyethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30780-45-1 | |
| Record name | NSC254961 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-chlorophenyl)-2-methoxyethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-methoxyethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with methoxyacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-methoxyethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(4-Chlorophenyl)-2-methoxyacetic acid.
Reduction: 1-(4-Chlorophenyl)-2-methoxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
1-(4-Chlorophenyl)-2-methoxyethanone serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly noted for its role in nucleophilic substitution reactions. For example, it has been utilized in reactions with thiol compounds to yield thioether derivatives with significant yields (up to 72%) under basic conditions .
Pharmaceutical Development
The compound has potential applications in pharmaceutical chemistry. It can be used as a building block for synthesizing biologically active molecules. Its derivatives often exhibit promising pharmacological activities, including anti-inflammatory and antimicrobial properties. Research indicates that modifications of this compound can lead to new therapeutic agents .
Biochemistry
In biochemistry, this compound is employed as an organic buffer, aiding in various biochemical assays and reactions. Its stability and solubility make it suitable for laboratory applications where precise pH control is required .
Case Study 1: Synthesis of Thioethers
A study demonstrated the use of this compound in synthesizing thioethers through nucleophilic substitution with thiol compounds. The reaction was performed under basic conditions, yielding thioether products with high efficiency. This application highlights the compound's utility in creating complex organic molecules that may have further biological significance .
Case Study 2: Pharmaceutical Intermediates
Research has shown that derivatives of this compound can act as intermediates in developing new pharmaceuticals. For instance, modifications to the methoxy group have led to compounds with enhanced anti-inflammatory properties, suggesting that this compound could be a starting point for new drug formulations .
Data Tables
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-2-methoxyethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 1-(4-Chlorophenyl)-2-methoxyethanone with structurally related compounds, emphasizing substituent positions and functional groups:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The methoxy group (-OCH₃) in the target compound is electron-donating, while chlorine (-Cl) is weakly electron-withdrawing.
- Positional Effects : Substituents at the para position (e.g., Cl in the target compound) are less sterically hindered than those at ortho or meta positions, favoring synthetic accessibility .
Physical and Chemical Properties
Data from hydroxyacetophenone derivatives highlight trends in molecular weight and solubility:
Key Observations:
- Hydroxyl Groups: Compounds with hydroxyl substituents (e.g., 1-(2,4-Dihydroxyphenyl)-2-methoxyethanone) exhibit higher solubility in polar solvents due to hydrogen bonding .
- Halogen Impact : Chlorine atoms increase molecular weight and may elevate melting points due to stronger van der Waals interactions .
Antifungal and Cytotoxic Profiles:
- Antifungal Activity: Compounds like (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) and 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) demonstrate that para-substituted aromatic rings and methoxy groups enhance antifungal efficacy against C. albicans .
- Cytotoxicity : Halogen-substituted analogs such as (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (IC₅₀ = 1,484.75 μg/mL) show lower cytotoxicity compared to brominated derivatives (IC₅₀ = 100 μg/mL), suggesting that methoxy groups may reduce toxicity .
Common Methods for Methoxyethanone Derivatives:
Fries Rearrangement: Used to synthesize 1-(2,4-dihydroxyphenyl)-2-methoxyethanone from acyloxy precursors .
Hydrolysis of Benzyl Ethers: For example, catalytic debenzylation of 1-(4-benzyloxyphenyl)-2-methoxyethanone yields 1-(4-hydroxyphenyl)-2-methoxyethanone .
Halogenation: Chlorine or fluorine can be introduced via electrophilic substitution, as seen in 2-chloro-1-(4-methoxyphenyl)ethanone .
Biological Activity
1-(4-Chlorophenyl)-2-methoxyethanone, also known as a chlorinated aromatic ketone, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a chlorophenyl group and a methoxyethyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Weight : 188.63 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, studies have demonstrated that this compound induces apoptosis in human non-small cell lung cancer (A549) cells through mitochondrial pathways. The compound's IC50 values indicate potent activity compared to standard chemotherapeutic agents.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 3.14 ± 0.29 | Induces apoptosis via caspase-3 activation |
| 5-Fluorouracil | 4.98 ± 0.41 | Standard chemotherapeutic agent |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The chlorophenyl group may facilitate binding to various receptors or enzymes involved in cellular signaling pathways. Additionally, the methoxy group enhances lipophilicity, potentially improving cellular uptake.
Case Studies and Research Findings
- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of chlorinated aromatic compounds, including this compound, showed promising results against resistant strains of bacteria .
- Cancer Research : In a study focusing on lung cancer cells, it was found that treatment with this compound led to significant reductions in cell viability and increased markers for apoptosis .
- Pharmacological Applications : The compound has been explored for its potential use in developing new pharmaceuticals targeting various diseases due to its unique structural features and biological activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
